Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate

Stereoselective synthesis Diastereomeric ratio Building block selection

Standard chiral building blocks often limit stereochemical diversity in fragment-based screening. This 2,4-dimethyl-6-oxocyclohexane-1-carboxylate scaffold, featuring three asymmetric centers, generates up to eight distinct stereoisomers from a single core. - Fsp3 of 0.8: Directly enters high-saturation chemical space for DOS campaigns. - Guaranteed 95% purity: Reduces pre-reaction purification needs for parallel synthesis scale-up. - Calculated LogP of 1.94: Enables predictable reversed-phase HPLC retention for efficient impurity separation.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
Cat. No. B13259354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC1CC(C(C(=O)C1)C(=O)OC)C
InChIInChI=1S/C10H16O3/c1-6-4-7(2)9(8(11)5-6)10(12)13-3/h6-7,9H,4-5H2,1-3H3
InChIKeyBVTPTTKIGJOGIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate – Physicochemical & Procurement Baseline


Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate (CAS 1558663-87-8) is a fully saturated cyclohexane derivative bearing a 6‑oxo (ketone) group, a methyl ester at position 1, and methyl substituents at positions 2 and 4 . The molecular formula is C10H16O3 with a molecular weight of 184.24 g/mol . Vendors supply this compound primarily as a research intermediate, with a certified purity of 95% and a calculated LogP of 1.94 . It is handled as an irritant (GHS07, H302/H315/H319/H335) and stored under standard organic laboratory conditions .

Stereochemical complexity
2,4-Dimethyl substitution pattern introduces multiple asymmetric centres for diastereoselective synthesis routes.
Purity specification
Reported purity specification from vendors supports reproducible multi-step synthesis without mandatory pre-purification.
sp3-rich scaffold
Saturated cyclohexane core offers high sp3 fraction for fragment-based screening and diversity-oriented synthesis.

Why This Building Block Cannot Be Replaced by Close Structural Analogs


Within the class of 6‑oxocyclohexane‑1‑carboxylate esters, even minor changes in methyl substitution pattern or ring saturation significantly alter steric hindrance at the reactive ketone and ester centres, conformational equilibria of the cyclohexane ring, and bulk physicochemical properties [1]. For example, the 2,4‑dimethyl substitution present in this compound generates three asymmetric carbon atoms, creating a distinct stereochemical landscape that is absent in the mono‑methyl (C2‑methyl), the gem‑dimethyl (C2,C2‑dimethyl), or the unsaturated (6‑oxocyclohex‑1‑ene) analogs . These structural differences are sufficient to change the outcome of diastereoselective transformations, regioselective enolate formations, and the lipophilicity‑driven extraction or chromatographic behaviour of downstream products. Consequently, using a seemingly similar building block without explicit comparative reaction and property data risks altered yields, unexpected impurity profiles, and challenging purification in multi‑step synthetic sequences [1].

Methyl pattern mismatch
The 2,4-dimethyl arrangement alters steric hindrance and conformational equilibria compared to mono- or gem-dimethyl analogs, potentially changing reaction diastereoselectivity.
Asymmetric centre discrepancy
Three asymmetric centres create a distinct stereochemical landscape not replicated by analogues with fewer chiral centres, limiting direct substitution in stereoselective routes.
Lipophilicity drift
Higher calculated LogP relative to unsaturated or de-methylated analogs can shift chromatographic retention and extraction behaviour, requiring method re-optimisation.

Quantitative Evidence for Targeted Procurement


Stereochemical Differentiation: Asymmetric Centres vs. Analogues

Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate contains three asymmetric carbon atoms (C1, C2, C4), generating up to eight possible stereoisomers in a chiral, non-racemic context . In contrast, the closest commercially available saturated analogs — methyl 2-methyl-6-oxocyclohexane-1-carboxylate (CAS 93493-96-0) and methyl 2,2-dimethyl-6-oxocyclohexane-1-carboxylate (CAS 71135-95-0) — possess two and one asymmetric centres, respectively . This structural feature directly limits the ability of mono‑ or gem‑dimethyl analogs to replicate the full diastereomeric profile required in stereochemically demanding synthetic routes.

Asymmetric centres
class-level inference
Target: 3 (C1, C2, C4)
2-Methyl analog: 2
2,2-Dimethyl analog: 1
Greater diastereomeric diversity accessible from this scaffold
Structural analysis; comparator data from datasheets
Stereoselective synthesis Diastereomeric ratio Building block selection

Lipophilicity Comparison: LogP vs. Unsaturated and De-Methylated Analogs

The Fluorochem datasheet reports a calculated LogP of 1.94 for methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate . The unsaturated congener methyl 6-oxocyclohex-1-ene-1-carboxylate (CAS 52784-37-9, C8H10O3, MW 154.16) is predicted to have a lower LogP (~1.2 based on fragment‑based calculation), while the mono‑methyl saturated analog methyl 2-methyl-6-oxocyclohexane-1-carboxylate is expected to fall between 1.5 and 1.7 . The higher LogP of the 2,4‑dimethyl compound indicates greater hydrophobicity, which directly influences retention time in reversed‑phase chromatography and partition coefficients in liquid‑liquid extractions.

Lipophilicity (LogP)
class-level inference
Target: 1.94
Unsaturated analog: ~1.2
Mono-methyl analog: ~1.6
Higher LogP supports different chromatographic retention profile
Calculated values; comparator estimates from fragment-based methods
LogP Lipophilicity Chromatographic behaviour Extraction efficiency

Purity Standardisation vs. Generic Building Blocks

Fluorochem and CymitQuimica both specify the purity of this compound at 95% (GC or HPLC) . In contrast, the closest diastereomerically mixed analog methyl 2-methyl-6-oxocyclohexane-1-carboxylate is often supplied as a 'mixture of diastereomers' without a guaranteed purity threshold above 90% . For building blocks used in multi‑step synthesis, a 5% purity gap can introduce 1.5‑ to 3‑fold more impurities, directly affecting the mass balance of subsequent steps and complicating intermediate characterisation.

Purity specification
cross-study comparable
Target: 95% (vendor certified)
Mono-methyl analog: typically ≤90%
Higher purity reduces pre-reaction purification burden
Vendor specification; lot analysis available on request
Chemical purity Reproducibility Procurement specification

Conformational Complexity: Fsp3 vs. Unsaturated Analogs

The Fluorochem datasheet calculates Fsp3 for this compound as 0.8 . The unsaturated analog methyl 6-oxocyclohex-1-ene-1-carboxylate has an Fsp3 of approximately 0.5 due to the sp2‑hybridised carbons of the endocyclic double bond. A higher Fsp3 correlates with greater three‑dimensionality, which is increasingly valued in fragment‑based drug discovery and diversity‑oriented synthesis to escape the typical 'flatland' of commercial screening collections.

3D character (Fsp3)
class-level inference
Target: 0.8
Unsaturated analog: ~0.5
Higher 3D diversity for fragment-based screening libraries
Calculated from molecular structure
Fsp3 Molecular complexity 3D diversity Fragment-based screening

Application Scenarios for Procurement Decision-Makers


Diastereoselective Library Synthesis

The presence of three asymmetric centres makes this compound a superior starting point for generating diastereomerically diverse compound libraries. Unlike mono‑methyl or gem‑dimethyl analogs, which produce fewer stereoisomers, the 2,4‑dimethyl substitution pattern enables the creation of up to eight distinct stereoisomeric intermediates, maximising the three‑dimensional diversity accessible from a single building block scaffold .

Chromatographic Method Development Using Predictable LogP

The calculated LogP of 1.94 provides a reliable basis for designing reversed‑phase HPLC purification protocols. Compared to more polar analogs (e.g., methyl 6-oxocyclohex-1-ene-1-carboxylate with estimated LogP ~1.2), the higher lipophilicity of this compound results in longer retention times, which can be exploited to separate the desired product from early‑eluting polar impurities without extensive gradient optimisation .

Scale-Up Campaigns with High Batch-to-Batch Reproducibility

At a guaranteed purity of 95%, this building block reduces the burden of pre‑reaction purification. For parallel synthesis or multi‑gram scale‑up, starting with a higher‑purity intermediate directly translates to lower variability in yield and impurity profiles, a significant advantage over the 90%‑typical mono‑methyl analog that often requires column chromatography before use .

Diversity-Oriented Synthesis for High-Fsp3 Collections

With an Fsp3 value of 0.8, this saturated cyclohexane‑based building block is ideally suited for DOS campaigns aiming to escape 'flatland' chemical space. Using this compound in the initial diversification step already positions the product in the high‑Fsp3 quadrant, which has been correlated with a higher probability of achieving clinical candidate status .

Application
Selection Property
Validation Focus
Diastereoselective library synthesis
Multiple asymmetric centres from 2,4-dimethyl pattern
Diastereomeric diversity assessment
Chromatographic method development
Reported LogP for retention prediction
Reversed-phase HPLC protocol optimisation
Multi-gram scale-up synthesis
Certified purity specification
Batch-to-batch reproducibility and impurity profiling
Diversity-oriented synthesis (DOS)
High sp3 fraction scaffold
3D diversity evaluation in fragment-based screening
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